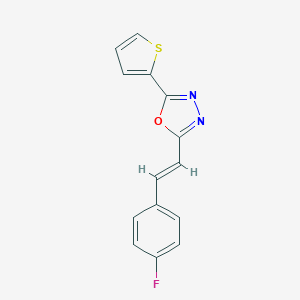

![molecular formula C14H8BrN5S B506540 3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 838883-73-1](/img/structure/B506540.png)

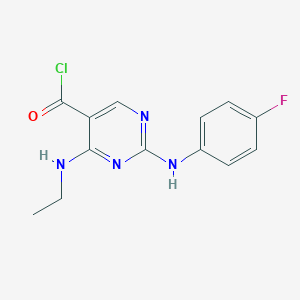

3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles . It has been studied for its potential as an anti-breast cancer agent .

Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction between aryl(hetaryl) α-bromo ketones and commercially available thiocarbohydrazide . This is followed by treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters .Molecular Structure Analysis

The IR spectrum of a similar compound shows peaks at 1611 cm-1 (C=N stretching), 3085 cm-1 (aromatic CH stretching), 1570 and 1480 cm-1 (C=C ring stretching), and 1280 cm-1 (N-N=C) . The 1H NMR spectrum shows signals at 6.7-8.2 ppm (m, Ar-H) and 3.82 ppm (s, 6H, OCH3) .Physical And Chemical Properties Analysis

The melting point of a similar compound is reported to be 232 oC . The IR and NMR spectra provide information about its molecular structure .科学研究应用

Energetic Materials

The structural motif of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is utilized in the design of energetic materials. These materials are synthesized for their potential use as secondary explosives due to their excellent insensitivity toward external stimuli and good detonation performance . The presence of the triazolo and thiadiazole rings contributes to the stability and energy content of these compounds.

Heat-Resistant Explosives

Compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole framework have been identified as potential heat-resistant explosives. They exhibit remarkable thermal stability and density, which are critical parameters for explosives that need to withstand high-temperature conditions .

Primary Explosives

The sensitivity and detonation performance of primary explosives are crucial for their application. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives show very high sensitivity but also possess excellent calculated detonation performance, making them suitable candidates for primary explosives .

Synthesis of Functionalized Compounds

This compound serves as a precursor for the synthesis of a variety of highly functionalized molecules. Through one-pot catalyst-free procedures, it can lead to the formation of novel structures with potential applications in medicinal chemistry and material science .

Anti-Viral Research

Derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied for their anti-viral properties. Research into these compounds includes in vitro studies and target validation activities, which are essential steps in the development of new antiviral drugs .

Weak Interaction Studies

The study of weak interactions in energetic materials is vital for understanding their sensitivity and performance. X-ray diffraction studies of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives can reveal the relationship between these interactions and the material’s properties .

未来方向

作用机制

Target of Action

The compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . Compounds in this class have been found to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

Mode of Action

For example, some compounds in this class may inhibit specific enzymes or interact with cellular receptors .

属性

IUPAC Name |

3-(3-bromophenyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN5S/c15-11-5-1-3-9(7-11)12-17-18-14-20(12)19-13(21-14)10-4-2-6-16-8-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCXDFJAEDUBOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C3N2N=C(S3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

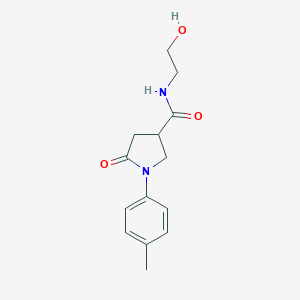

![2-(2-Thienyl)-5-[2-(2-thienyl)vinyl]-1,3,4-oxadiazole](/img/structure/B506459.png)

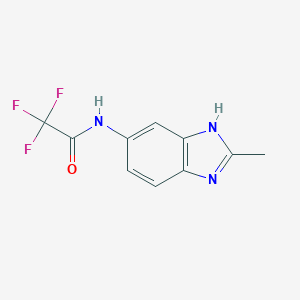

![2-(4-Methoxy-phenoxy)-N-[4-(pyrrolidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B506461.png)

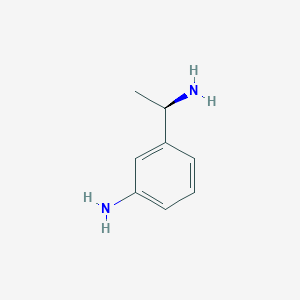

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B506463.png)

![N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclohexanecarboxamide](/img/structure/B506465.png)

![{2-Methoxy-6-[2-(2-quinolinyl)vinyl]phenoxy}acetonitrile](/img/structure/B506470.png)

![N-(4-ethylbenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B506471.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B506472.png)

![4-(4-bromophenyl)-7-chloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B506478.png)

![5',7-dichloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B506487.png)